molecular formula C14H19NO5S B7922348 [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid

[3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922348
M. Wt: 313.37 g/mol
InChI Key: QCQZYWOLNLQGLO-UHFFFAOYSA-N
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Description

[3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based acetic acid derivative featuring a toluene-4-sulfonyloxymethyl substituent at the 3-position of the pyrrolidine ring. The compound is cataloged in commercial databases (e.g., CymitQuimica, Ref: 10-F080454 ), indicating its relevance in pharmaceutical and chemical research, particularly in drug discovery targeting microbial or enzymatic pathways.

Properties

IUPAC Name

2-[3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-11-2-4-13(5-3-11)21(18,19)20-10-12-6-7-15(8-12)9-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQZYWOLNLQGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring with a toluene-4-sulfonyl group and an acetic acid moiety, making it a subject of interest for various biological studies.

  • Molecular Formula : C14H19NO5S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 1353978-55-8

The biological activity of [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid is primarily attributed to its ability to interact with specific molecular targets in biological systems. The toluene-4-sulfonyl moiety may facilitate interactions with enzymes and receptors, potentially modulating their activity. The piperidine-like structure enhances binding affinity to various biological targets, which could influence pharmacological effects.

Antimicrobial Activity

Recent studies suggest that sulfonamide-containing compounds exhibit significant antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known sulfonamides implies potential effectiveness against various pathogens.

Anticancer Activity

Research into related compounds has demonstrated antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation, suggesting that [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid may also possess anticancer properties.

Study 1: Antiproliferative Effects

A study investigating the biological activities of methanolic extracts from various sources highlighted that certain derivatives of sulfonamide compounds exhibited significant antiproliferative effects against HeLa and A549 cells. Although this study did not directly test [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid, it provides a basis for hypothesizing similar effects due to structural similarities.

CompoundCell LineIC50 (µg/mL)
Sulfonamide Derivative AHeLa226
Sulfonamide Derivative BA549242.52

Study 2: Antimicrobial Potential

In silico studies have indicated that compounds with sulfonyl groups can interact effectively with bacterial proteins, including those involved in antibiotic resistance mechanisms. This suggests that [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid may also inhibit bacterial growth through similar pathways.

Summary of Findings

The biological activity of [3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid remains an area ripe for exploration. Current literature indicates potential antimicrobial and anticancer activities based on structural analogies and preliminary studies. Future research should focus on direct assays to quantify these activities and elucidate the underlying mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine-Acetic Acid Derivatives with Heterocyclic Modifications

  • PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid):

    • Structure : Contains a pyrazine-carboxylic acid core linked to a pyrrolidinyl-phenylcarbamoyl group.
    • Activity : Exhibits an IC50 of 25 µM against Vibrio cholerae without affecting bacterial growth kinetics .
    • Key Difference : The pyrazine ring and carbamoyl linkage contrast with the sulfonyloxymethyl and acetic acid groups in the target compound, suggesting divergent mechanisms of action.
  • (Z)-2-(5-((4-Chloro-2-(pyrrolidin-1-yl)thiazol-5-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid (T6) :

    • Structure : Features a thiazolidinedione ring fused with a chlorothiazole-pyrrolidine system.
    • Synthesis : Prepared via HCl/acetic acid-mediated cyclization, highlighting a route distinct from the likely tosylation used for the target compound .
    • Molecular Weight : 346.56 g/mol (C14H11ClN4O4S), heavier than the target compound’s inferred weight of ~329.08 g/mol.

Substituent-Variant Pyrrolidine-Acetic Acid Analogues

  • Pyrrolidin-1-yl-m-tolyl-acetic acid (CAS 1017117-26-8): Structure: Substitutes the sulfonyloxymethyl group with a meta-tolyl moiety. Molecular Weight: 235.28 g/mol (C13H17NO2), significantly lower due to the absence of the sulfonate ester . Safety: Listed at 100% concentration in safety data sheets, though toxicity data remain unspecified .
  • [3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid :

    • Structure : Incorporates acetyl, fluorophenyl, and hydroxy-oxo-pyrrolidinyl groups.
    • Functional Impact : The fluorine atom enhances electronegativity and metabolic stability compared to the sulfonate group in the target compound .

Pyrazolo-Pyridine and Carbamate Derivatives

  • 2-[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid :

    • Structure : Pyrazolo-pyridine core with acetic acid and methylpyrazole substituents.
    • Molecular Weight : 395.41 g/mol (C18H16F3N3O2S), emphasizing the impact of trifluoromethyl and sulfur-containing groups on mass .
  • Pyridinylmethyl-carbamic acid esters (e.g., pyridin-2-ylmethyl-carbamic acid derivatives): Structure: Carbamate-linked pyridine and pyrrolo-triazolo-pyrazine systems.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Highlights
[3-(Toluene-4-sulfonyloxymethyl)-pyrrolidin-1-yl]-acetic acid (Target) C14H19NO6S* ~329.08 Sulfonyloxymethyl, pyrrolidine, acetic acid Not reported Likely tosylation/esterification
PDCApy C16H17N3O3 299.33 Pyrazine, pyrrolidinyl-phenylcarbamoyl IC50 = 25 µM (V. cholerae) Not specified
T6 C14H11ClN4O4S 346.56 Thiazolidinedione, chlorothiazole Anticancer (screened) HCl/acetic acid cyclization
Pyrrolidin-1-yl-m-tolyl-acetic acid C13H17NO2 235.28 Meta-tolyl, pyrrolidine Not reported Not specified

*Inferred based on structural analysis.

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